6-chloro-3-[(2E)-3-(4-ethylphenyl)prop-2-enoyl]-2H-chromen-2-one
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Description
Synthesis Analysis
While there isn’t specific information available on the synthesis of 6-chloro-3-[(2E)-3-(4-ethylphenyl)prop-2-enoyl]-2H-chromen-2-one, a similar compound, (2E)-3- (2,6-dichlorophenyl)-1- (4-methoxyphenyl) prop-2-en-1-one, has been synthesized and characterized by FT-IR, UV–visible, 1 H NMR, HRMS techniques .Molecular Structure Analysis
The molecular structure of the similar compound mentioned above was elucidated using single-crystal X-ray diffraction technique . The compound crystallizes in the orthorhombic crystal system of P-2 1 2 1 2 1 space group .Chemical Reactions Analysis
The chemical reactivity parameters of the similar compound have been studied . The HOMO–LUMO energy gap, experimentally (4.1096) and theoretically calculated (4.09096) are nearly the same .Scientific Research Applications
Organic Synthesis and Chemical Reactions
The compound has been involved in reactions demonstrating the synthesis of chroman derivatives, showcasing its utility in organic chemistry for generating structurally diverse molecules. For instance, zinc enolates derived from bromoalkanones reacted with bromochromenones to produce chroman derivatives, highlighting its role in the formation of complex organic structures (Shchepin et al., 2006).
Antimicrobial and Biological Activities
Several studies have focused on the antimicrobial properties of chromen derivatives. Novel polystyrene-supported catalysts were used in the synthesis of Warfarin analogs, indicating the potential for creating medically relevant compounds (Alonzi et al., 2014). Additionally, chlorinated coumarins from Fomitopsis officinalis showed activity against Mycobacterium tuberculosis, suggesting the compound's relevance in addressing tuberculosis (Hwang et al., 2013).
Synthesis and Characterization of Novel Derivatives
Research on the synthesis of novel 2H-chromene derivatives bearing phenylthiazolidinones revealed significant antimicrobial activity, underscoring the potential of chromen derivatives in developing new antimicrobial agents (El Azab et al., 2014). Furthermore, the synthesis of Schiff's bases of 4-chloro-3-coumarin aldehyde as antimicrobial agents highlights the compound's versatility in generating derivatives with potential biological applications (Bairagi et al., 2009).
Properties
IUPAC Name |
6-chloro-3-[(E)-3-(4-ethylphenyl)prop-2-enoyl]chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClO3/c1-2-13-3-5-14(6-4-13)7-9-18(22)17-12-15-11-16(21)8-10-19(15)24-20(17)23/h3-12H,2H2,1H3/b9-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRINSZCALQRUBJ-VQHVLOKHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C=CC(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)/C=C/C(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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